molecular formula C21H26N2O B11335575 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11335575
M. Wt: 322.4 g/mol
InChI Key: FPQOMHUFMBYCHS-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with a pyrrolidine ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its functionalization. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as lutidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce different functional groups to the benzamide core.

Scientific Research Applications

3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring is known to enhance binding affinity to certain proteins, which can lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

3-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H26N2O/c1-16-8-10-18(11-9-16)20(23-12-3-4-13-23)15-22-21(24)19-7-5-6-17(2)14-19/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,22,24)

InChI Key

FPQOMHUFMBYCHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C)N3CCCC3

Origin of Product

United States

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